molecular formula C18H18N2O2S B1223762 2-(1,3-Benzoxazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone

2-(1,3-Benzoxazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone

Cat. No. B1223762
M. Wt: 326.4 g/mol
InChI Key: VDZYKTVXIQGYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzoxazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone is a benzoxazole.

Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives, similar in structure to 2-(1,3-Benzoxazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone, have been synthesized and evaluated for their antimicrobial properties. Some compounds in this class showed pronounced antibacterial activity against Klebsiella pneumoniae and excellent antifungal activity against Penicillium chrysogenum (Suram et al., 2017).

Anti-Tubercular Activity

Research on similar benzoxazole derivatives has revealed significant anti-tubercular activity. Compounds with electron-donating substituents displayed powerful anti-mycobacterial activity against Mycobacterium tuberculosis (Venugopal et al., 2020).

Chemical Synthesis and Characterization

These derivatives have been synthesized and characterized for various applications, highlighting their versatility in chemical synthesis. They serve as building blocks for creating novel compounds with potential biological activities (Mabkhot et al., 2011).

Electrochemical Synthesis

Electrochemical syntheses involving similar compounds have been explored. These studies provide insights into novel methods of synthesizing complex molecules with potential applications in various fields (Amani & Nematollahi, 2012).

Potential in Coordination Chemistry and Catalysis

Certain derivatives of benzoxazoles have shown potential as ligands in coordination chemistry and metal-mediated catalysis. This opens up possibilities for their application in creating new catalytic systems (Jones et al., 2013).

Anti-Candida Activity

Studies on N-phenacyl derivatives of benzoxazole, closely related to 2-(1,3-Benzoxazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone, have shown significant anti-Candida activity. These compounds interact with ergosterol and affect mitochondrial respiration, indicating their potential as antifungal agents (Staniszewska et al., 2021).

Corrosion Inhibition

A derivative of pyrrole, structurally related to the compound of interest, has shown potential as a corrosion inhibitor for steel surfaces. This suggests possible industrial applications in protecting metal surfaces (Louroubi et al., 2019).

properties

Product Name

2-(1,3-Benzoxazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)ethanone

InChI

InChI=1S/C18H18N2O2S/c1-4-9-20-12(2)10-14(13(20)3)16(21)11-23-18-19-15-7-5-6-8-17(15)22-18/h4-8,10H,1,9,11H2,2-3H3

InChI Key

VDZYKTVXIQGYID-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1CC=C)C)C(=O)CSC2=NC3=CC=CC=C3O2

Canonical SMILES

CC1=CC(=C(N1CC=C)C)C(=O)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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